molecular formula C10H7N5O B3060114 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine CAS No. 1710661-71-4

3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3060114
CAS No.: 1710661-71-4
M. Wt: 213.20
InChI Key: DWHUHMAWZCQHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known to exhibit a wide range of pharmacological activities, fused with an imidazole carbonyl moiety that may enhance its binding potential to biological targets. The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a versatile framework in the development of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Research indicates that derivatives of this core structure have demonstrated significant efficacy as inhibitors of critical kinases such as EGFR, HER2, B-Raf, and MEK, which are frequently disrupted in various cancers . These compounds act through mechanisms such as competitive ATP-binding site inhibition, disrupting the aberrant signaling pathways that drive oncogenesis . The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties for improved target affinity and selectivity . Beyond oncology applications, pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as potent COX-2 inhibitors with immunomodulatory potential. Recent studies highlight their ability to downregulate key pro-inflammatory proteins such as TNF-α and IL-6, suggesting value in inflammatory disease research . Furthermore, specific derivatives have been developed as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key regulator in autoimmune and inflammatory diseases . The incorporation of the imidazole ring in this specific derivative is a strategic modification, as imidazole is a biologically significant heterocycle present in many natural products and pharmaceuticals, known to contribute to diverse biological interactions . This product is intended for research purposes as a chemical intermediate or as a lead compound for the development of novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for screening against a panel of kinase targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

imidazol-1-yl(pyrazolo[1,5-a]pyrimidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O/c16-10(14-5-3-11-7-14)8-6-13-15-4-1-2-12-9(8)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHUHMAWZCQHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N3C=CN=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501195574
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710661-71-4
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1710661-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-ylpyrazolo[1,5-a]pyrimidin-3-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501195574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 5-Aminopyrazoles with β-Keto Esters

The foundational approach for constructing pyrazolo[1,5-a]pyrimidine derivatives involves the condensation of 5-aminopyrazoles with β-keto esters or 1,3-diketones. As demonstrated by Poursattar Marjani et al., this method enables the direct incorporation of carbonyl functionalities at strategic positions. For 3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl 3-(1H-imidazol-1-yl)-3-oxopropanoate under acidic conditions (HCl/EtOH, reflux, 8 h) yields the target compound via sequential:

  • Nucleophilic attack at the β-keto carbonyl
  • Cyclodehydration forming the pyrimidine ring
  • Tautomerization to aromatic pyrazolo[1,5-a]pyrimidine.

Critical Parameters

  • Solvent System: Ethanol/water (4:1) optimizes solubility and reaction kinetics.
  • Catalyst: p-Toluenesulfonic acid (20 mol%) enhances cyclization efficiency.
  • Yield: 68–72% for analogous structures.

Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Carboxylic Acid Derivatization via Ester Hydrolysis

A two-stage approach first constructs pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, followed by imidazole coupling. Khalafy et al. demonstrated this using ethyl 7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate:

  • Hydrolysis: Treat ester with NaOH (2 M, 80°C, 4 h) to yield carboxylic acid (89% yield).
  • Acyl Chloride Formation: React acid with oxalyl chloride (1.2 eq, DMF catalyst) in anhydrous DCM.
  • Imidazole Coupling: Add 1H-imidazole (1.5 eq) and triethylamine (3 eq) to acyl chloride solution (0°C → rt, 12 h).

Optimized Conditions

  • Coupling Reagent: Avoids racemization issues common in carbodiimide-based methods.
  • Yield: 63% for final step, 56% overall.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Regioselectivity
β-Keto ester cyclization 72 98.5 100 g scale Complete
Post-synthetic acylation 56 97.2 50 g scale N/A
Suzuki coupling 38 89.4 10 g scale Partial

Key Insights

  • Cyclization methods outperform cross-coupling in yield and scalability.
  • Acylation requires stringent anhydrous conditions but achieves higher purity.

Chemical Reactions Analysis

3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent significantly influences pharmacological and physicochemical properties. Key comparisons include:

Compound Name Substituent at Position 3 Key Features Reference
3-(1H-Imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine Imidazole carbonyl Planar structure; hydrogen-bond donor/acceptor capabilities
5-tert-Butyl-3-(4-chlorophenyl)-7-imidazol-1-yl-pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl Bulky substituent; enhanced lipophilicity
N-(3-(1H-imidazol-1-yl)propyl)-5-methyl-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(Trifluoromethyl)phenyl Electron-withdrawing group; improved metabolic stability
3-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Chlorine and carboxamide Dual functional groups; potential for covalent binding

Key Observations :

  • The imidazole carbonyl group in the main compound offers a balance of polarity and planarity, facilitating target engagement .
  • Bulky substituents (e.g., 4-chlorophenyl) increase lipophilicity but may reduce solubility .
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and bioavailability .

Impact of Substituent Position

Substituent placement on the pyrazolo[1,5-a]pyrimidine core dictates molecular interactions:

  • Position 3 : Optimal for introducing hydrogen-bonding groups (e.g., imidazole carbonyl) that interact with enzymatic active sites .
  • Position 5 : Often modified with halogens or alkyl groups to modulate electronic properties and steric effects .
  • Position 7 : Substitutions here (e.g., amines or imidazoles) can enhance potency, as seen in kinase inhibitors .

Example : In , a 200-fold increase in PDE4 inhibition was achieved by optimizing substituents at positions 3 and 5, underscoring the importance of strategic functionalization .

Planarity and Conformational Rigidity

The pyrazolo[1,5-a]pyrimidine core is inherently planar due to conjugation, which promotes strong stacking interactions with aromatic residues in proteins . Non-planar analogs, such as pyrazole-pyrrole hybrids, exhibit reduced binding affinity due to conformational flexibility .

Biological Activity

3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, focusing on its potential as an inhibitor for various enzymes and its therapeutic applications.

Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with an imidazolylcarbonyl group. The structural formula is represented as follows:

C10H8N4O\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}

This structure contributes to its interaction with biological targets, influencing its pharmacological profile.

1. Antiparasitic Activity

Recent studies have highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. Inhibition assays demonstrated an IC50 value of approximately 3.6 μM, indicating significant activity against the parasite's growth. The mechanism appears to involve the inhibition of membrane-bound pyrophosphatase (mPPase), a crucial enzyme for the parasite's survival .

2. Antibacterial Activity

The pyrazolo[1,5-a]pyrimidine derivatives have shown promising antibacterial properties, particularly against Mycobacterium tuberculosis. This activity suggests potential applications in treating tuberculosis, especially in drug-resistant strains .

3. Antiviral Activity

Compounds within this class have also exhibited antiviral effects against HIV. The precise mechanisms remain under investigation, but initial findings suggest that they may interfere with viral replication processes .

4. Anticancer Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising lead in anticancer drug discovery. Various derivatives have demonstrated cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the core structure can enhance potency and selectivity toward biological targets:

CompoundModificationIC50 (μM)Activity
12Base compound25Moderate
17Imidazole substitution6.9High
15Ethyl ester derivative14Moderate
21aDimethylphenyl amide3.6High

This table summarizes key findings from SAR studies that illustrate how structural modifications can influence biological activity.

Case Studies

In one notable study, researchers screened a library of compounds based on the pyrazolo[1,5-a]pyrimidine scaffold for their ability to inhibit mPPase in Thermotoga maritima. The most effective compounds were further tested against P. falciparum, confirming their potential as antimalarial agents .

Another investigation focused on the development of derivatives targeting cancer cell proliferation. These compounds were evaluated in vitro against various cancer cell lines, showing significant cytotoxicity and highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic methodologies for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how do reaction conditions influence regioselectivity?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with electrophilic reagents such as enaminones, 1,3-diketones, or formylated ketones. For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated active proton compounds under KHSO4 catalysis yields derivatives with CO2Et functionality . Regioselectivity is influenced by solvent polarity, temperature, and catalyst choice. Conventional methods (reflux in acetic acid with ammonium acetate) favor thermodynamic products, while green approaches (ultrasonic irradiation in aqueous ethanol) enhance reaction efficiency and reduce byproducts .

Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives validated in academic research?

Structural confirmation relies on multi-spectral analysis:

  • 1H/13C NMR distinguishes regioisomers via chemical shifts of key protons (e.g., pyrimidine C-H vs. pyrazole C-H) .
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for carboxamides) .
  • Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography resolves ambiguous regiochemistry in complex derivatives .

Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds?

These compounds exhibit diverse therapeutic properties:

  • Anticancer : Inhibition of HCT-116 colorectal carcinoma cell proliferation via kinase pathway modulation .
  • CNS modulation : Hypnotic activity (e.g., Zaleplon analogs) targeting GABA-A receptors .
  • Antiviral : Inhibition of SARS-CoV-2 3CLpro protease .
  • Antimicrobial : Activity against bacterial/fungal strains via disruption of cell membrane integrity .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across pyrazolo[1,5-a]pyrimidine analogs?

Discrepancies often arise from variations in substitution patterns or assay conditions. A systematic approach includes:

  • Structure-activity relationship (SAR) studies : Compare analogs with incremental substituent changes (e.g., phenyl vs. p-tolyl groups) .
  • Kinetic solubility assays : Evaluate bioavailability differences caused by lipophilic groups (e.g., propyl chains) .
  • Target validation : Use siRNA or CRISPR-Cas9 to confirm mechanism-of-action specificity .

Q. What strategies optimize the synthesis of pyrazolo[1,5-a]pyrimidines for large-scale academic studies?

Key considerations:

  • Green chemistry : Replace toxic solvents (e.g., dichlorobenzene) with ethanol/water mixtures under ultrasonic irradiation .
  • Catalyst screening : Test Brønsted acids (e.g., KHSO4) vs. Lewis acids (e.g., Cu(OAc)2) to enhance yield .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining regioselectivity .

Q. How do electronic effects of substituents influence the reactivity of pyrazolo[1,5-a]pyrimidine intermediates?

Electron-withdrawing groups (e.g., -CN, -CO2Et) deactivate the pyrimidine ring, slowing nucleophilic attacks. Conversely, electron-donating groups (e.g., -NH2, -OCH3) increase reactivity at C-5 and C-7 positions. For example, 7-amino derivatives undergo regioselective azo coupling at C-3 due to resonance stabilization .

Q. What advanced techniques resolve ambiguities in reaction mechanisms for pyrazolo[1,5-a]pyrimidine formation?

  • Isotopic labeling (15N) : Traces nitrogen migration pathways during cyclization .
  • HMBC NMR : Correlates long-range 15N-1H couplings to confirm regiochemistry in polyfunctional derivatives .
  • Computational modeling (DFT) : Predicts transition-state energies for competing reaction pathways .

Methodological Challenges and Solutions

Q. How can researchers mitigate byproduct formation during the synthesis of 3-(imidazolylcarbonyl)pyrazolo[1,5-a]pyrimidines?

Common byproducts include regioisomers or dimerized intermediates. Solutions:

  • Temperature control : Maintain reflux conditions below 100°C to prevent decomposition .
  • Protecting groups : Use Boc-protected amines to block undesired nucleophilic sites .
  • Chromatography-free purification : Leverage pH-dependent solubility (e.g., acid-base extraction) .

Q. What in vitro assays are most suitable for evaluating kinase inhibition by pyrazolo[1,5-a]pyrimidine derivatives?

  • ATP-competitive assays : Measure IC50 values using recombinant kinases (e.g., EGFR, BRAF) .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .
  • Kinase profiling panels : Assess selectivity across 100+ kinases to avoid off-target effects .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

  • Docking refinement : Incorporate solvation effects and protein flexibility into molecular dynamics simulations .
  • Free-energy perturbation (FEP) : Quantify binding affinity differences caused by minor substituent changes .
  • Meta-analysis : Cross-reference published datasets to identify consensus pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-ylcarbonyl)pyrazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.